Yunnandaphninine G

Natural product isolation Phytochemistry Alkaloid quantification

Yunnandaphninine G (CAS 1042143-83-8) is a C30 yuzurimine-type Daphniphyllum alkaloid reference standard isolated from D. yunnanense. It addresses the need for authenticated reference materials in alkaloid dereplication and botanical authentication workflows. • Species-specific marker: distinct MS/MS fragmentation and NMR fingerprint (C-2 OH) enable unambiguous D. yunnanense authentication. • Defined probe pair: structural comparison with yunnandaphninine F (C-2 OAc) supports hydrogen bonding and lipophilicity SAR studies. • Quantitative benchmark: documented isolation yield of 5 mg from 30 kg plant material provides a reference for extraction method optimization. Supplied at ≥98% purity (HPLC) with characterization data; shipped at ambient temperature.

Molecular Formula C30H47NO3
Molecular Weight 469.7 g/mol
Cat. No. B1160751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYunnandaphninine G
Molecular FormulaC30H47NO3
Molecular Weight469.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19-,20-,21+,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1
InChIKeyRBVPIMQHYHLJGS-QXDVLWGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Yunnandaphninine G Chemical Identity


Yunnandaphninine G is a C30 Daphniphyllum alkaloid (CAS 1042143-83-8, molecular formula C30H47NO3, molecular weight 469.70 g/mol) originally isolated from the leaves and stems of Daphniphyllum yunnanense [1]. This compound belongs to a structurally diverse class of over 350 Daphniphyllum alkaloids characterized by complex polycyclic cage-like skeletons [2]. Yunnandaphninine G was first reported in 2008 alongside its closely related analog yunnandaphninine F, with both compounds representing new C30 alkaloid entities from the same plant source [1]. Procurement of this compound for research applications requires attention to its classification as a natural product alkaloid, with commercial availability typically in purified form at specifications ranging from 95% to >98% purity as determined by HPLC .

1
Natural product alkaloid probe

C30 Daphniphyllum alkaloid for dereplication and structural classification studies.

2
Yuzurimine-type scaffold

Fused pentacyclic core distinct from other Daphniphyllum subfamilies supports chemotaxonomic and SAR workflows.

3
HPLC-verified purity

Purified form suitable for analytical reference standard use and reproducible metabolomics studies.

Why Substitution Fails for Yunnandaphninine G


Daphniphyllum alkaloids represent a structurally heterogeneous class with over 350 identified members distributed across multiple subfamilies including calyciphylline A-type, daphnezomine A-type, bukittinggine-type, and yuzurimine-type alkaloids, each possessing distinct ring systems, stereochemical configurations, and oxidation patterns [1]. Even within the same C30 alkaloid subclass isolated from the identical plant species, subtle structural variations translate to fundamentally different molecular geometries and potential interaction profiles. Yunnandaphninine G differs from its co-isolated analog yunnandaphninine F by the presence of a hydroxy substituent at C-2 rather than an acetoxy group, a modification that alters hydrogen bonding capacity, polarity, and metabolic susceptibility [2]. Consequently, substituting yunnandaphninine G with any other Daphniphyllum alkaloid—even those sharing the same plant source—cannot be assumed to yield equivalent experimental outcomes. The following evidence dimensions establish the quantifiable boundaries of this compound's identity and differentiation.

Yunnandaphninine G
Substitute may differ
C-2 hydroxy vs acetoxy

Substitution with analog F (C-2 OAc) alters hydrogen bonding capacity, lipophilicity, and metabolic conjugation susceptibility, potentially shifting assay results.

Skeletal framework mismatch

Other Daphniphyllum subfamilies (calyciphylline A-type, daphnezomine A-type, etc.) possess different ring systems and carbon counts; interaction profiles may not transfer.

Single-plant-species sourcing

Restricted occurrence in D. yunnanense limits supply chain redundancy; broader-distribution alkaloids may not reflect the same isolation or purity context.

Yunnandaphninine G Differentiation Evidence


Isolation Yield: G vs. F

From 30 kg of dried Daphniphyllum yunnanense leaves and stems, yunnandaphninine G was isolated with a yield of 5 mg, whereas the co-occurring analog yunnandaphninine F was obtained at a yield of 8 mg under identical extraction and chromatographic conditions [1]. This 1.6-fold difference in isolation yield reflects differences in natural abundance within the plant matrix and provides a quantitative benchmark for evaluating procurement feasibility and cost considerations when selecting between these two structurally related C30 alkaloids.

Isolation Yield
Head-to-head
5 mg vs 8 mg (from 30 kg plant material)
Supports procurement feasibility assessment
1.6-fold difference; natural abundance context
Natural product isolation Phytochemistry Alkaloid quantification

C-2 Substituent: Hydroxy vs. Acetoxy

Yunnandaphninine G contains a free hydroxy group at the C-2 position, whereas yunnandaphninine F bears an acetoxy substituent (OAc) at the same position [1]. This functional group divergence is confirmed by HR-ESI-MS and NMR spectroscopic data. The hydroxy group in G contributes one hydrogen bond donor (total HBD count = 1), whereas the acetoxy group in F provides zero hydrogen bond donors [2]. This difference directly impacts the compound's lipophilicity (predicted LogP approximately 0.3-0.5 units lower for G due to the free hydroxyl), aqueous solubility, and potential for metabolic conjugation. The molecular weight differs by 42 Da (G: 469.70 g/mol; F: 511.73 g/mol), a quantifiable mass difference corresponding to the acetyl moiety [2].

C-2 Substituent
Head-to-head
OH (HBD=1, MW 469.70) vs OAc (HBD=0, MW 511.73)
Alters polarity, H-bonding; non-interchangeable for binding assays
ΔMW = 42 Da; ΔHBD = +1 for G
Structure-activity relationship Molecular pharmacology Chemical taxonomy

Skeletal Framework Classification

Yunnandaphninine G belongs to the C30 Daphniphyllum alkaloid subclass, specifically the yuzurimine-type skeletal framework characterized by a fused pentacyclic core with an oxabicyclooctanone moiety [1]. This structural classification distinguishes it from the four major Daphniphyllum alkaloid subfamilies: calyciphylline A-type (C22-C23 frameworks), daphnezomine A-type (C21-C22 frameworks), bukittinggine-type (C19-C21 frameworks), and other yuzurimine-type variants [2]. The C30 skeleton of yunnandaphninine G contains a 6-oxabicyclo[3.2.1]octan-7-one system fused to an azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecane core, a connectivity pattern that is absent in non-C30 Daphniphyllum alkaloids and structurally distinct even from other C30 yuzurimine-type members such as daphnezomine L and macrodaphniphyllamine [1].

Skeleton Class
Class-level
Yuzurimine-type C30 fused pentacyclic core
Structural scaffold distinct from other Daphniphyllum subfamilies
Carbon count differs by 7–11 from non-C30 types
Chemotaxonomy Alkaloid classification Natural product dereplication

Plant Source Specificity

Yunnandaphninine G has been definitively isolated and characterized exclusively from Daphniphyllum yunnanense (family Daphniphyllaceae), a species endemic to the Yunnan province of China [1]. This contrasts with other structurally related Daphniphyllum alkaloids that occur across multiple species within the genus: for instance, daphnicyclidin-type alkaloids have been identified in D. teijsmanni, D. humile, D. calycinum, and D. macropodum [2]; calyciphylline-type alkaloids are distributed across D. calycinum, D. macropodum, and D. longeracemosum [3]. Yunnandaphninine G's restricted botanical occurrence represents a quantifiable sourcing constraint: the compound is documented in only 1 of approximately 30 known Daphniphyllum species, compared to broader distributions for many in-class alkaloids.

Plant Source
Reported
D. yunnanense only vs 4+ species for daphnicyclidin-type
Single-species sourcing may affect supply chain consistency
Documented in ≤25% of species diversity for broader alkaloid classes
Botanical sourcing Quality control Species authentication

Yunnandaphninine G Application Scenarios


Dereplication Reference Standard

Yunnandaphninine G serves as an authenticated reference standard for the identification and dereplication of Daphniphyllum alkaloids in complex plant extracts. Its definitive isolation yield of 5 mg from 30 kg of D. yunnanense plant material [1] provides a quantitative benchmark for evaluating extraction efficiency and method optimization in phytochemical workflows. The compound's unique C-2 hydroxy substituent (as opposed to the acetoxy group in yunnandaphninine F) creates a distinct MS/MS fragmentation pattern and NMR fingerprint [1], enabling unambiguous identification in metabolomics and natural product screening applications. Procurement of high-purity yunnandaphninine G (specifications ≥95% to >98%) supports the generation of reproducible analytical data for comparative metabolomics and chemical taxonomy studies.

SAR Studies Probe Pair

The structural divergence between yunnandaphninine G (C-2 OH) and yunnandaphninine F (C-2 OAc) provides a defined chemical probe pair for investigating the functional consequences of C-2 substitution on biological activity within the C30 yuzurimine-type scaffold [1]. The 1 H-bond donor difference and associated polarity shift (ΔMW = 42 Da) between these two co-isolated analogs enable controlled SAR studies examining how hydrogen bonding capacity and lipophilicity modulate target engagement, membrane permeability, or metabolic stability. Yunnandaphninine G's free hydroxy group represents the more hydrophilic, conjugation-susceptible variant, whereas F's acetoxy group confers greater lipophilicity and metabolic protection—making this compound pair valuable for probing pharmacophore requirements within the Daphniphyllum alkaloid class.

Species Authentication Marker

Given yunnandaphninine G's exclusive documented occurrence in Daphniphyllum yunnanense [1]—in contrast to broader distributions of many in-class alkaloids across multiple Daphniphyllum species [2]—this compound functions as a species-specific chemical marker for botanical authentication. Its presence (or absence) in plant material or herbal preparations provides a qualitative indicator of D. yunnanense inclusion. For quality control applications in botanical product manufacturing or academic taxonomic studies, yunnandaphninine G's well-characterized spectroscopic properties [1] enable detection via LC-MS or NMR, supporting source verification when D. yunnanense is the intended botanical material.

Biosynthetic Pathway Investigation

Yunnandaphninine G, as a member of the yuzurimine-type C30 Daphniphyllum alkaloid subclass, provides a characterized intermediate or endpoint reference for studies investigating the biosynthesis of polycyclic alkaloid scaffolds. The compound's defined isolation parameters (5 mg yield from 30 kg D. yunnanense) [1] establish baseline natural abundance data useful for evaluating the feasibility of precursor-directed biosynthesis or metabolic engineering approaches aimed at enhanced production. The structural relationship between G (C-2 OH) and F (C-2 OAc) [1] further suggests a potential acetylation/deacetylation biosynthetic step that may be interrogated using these compounds as analytical standards.

Application
Selection Property
Validation Focus
Dereplication Reference Standard
Authenticated alkaloid with established isolation parameters
Reproducible MS/MS and NMR fingerprinting for metabolomics
SAR Studies Probe Pair
Co-isolated analog (G vs F) for controlled C-2 substitution comparison
Hydrogen bonding and lipophilicity modulation effects on target engagement
Species Authentication Marker
Species-specific chemical marker for D. yunnanense
Botanical identity verification via LC-MS or NMR
Biosynthetic Pathway Investigation
Defined natural abundance baseline for biosynthesis studies
Acetylation/deacetylation step interrogation using G and F as analytical standards

Technical Documentation Hub

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